4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-13(2)28-20-12-19(23-14(3)24-20)25-17-8-10-18(11-9-17)26-21(27)15-4-6-16(22)7-5-15/h4-13H,1-3H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRSKUYVEKOWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Miyaura borylation reaction, where 2-bromo-4-fluoro-6-nitrotoluene is activated under specific conditions to form the desired product . The reaction conditions often include the use of palladium catalysts, such as Pd(dppf)Cl2·DCM, and solvents like dioxane at elevated temperatures (e.g., 100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties
Biological Activity
4-Fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula: C23H26N4O2
- Molecular Weight: 390.5 g/mol
- CAS Number: 946371-87-5
The biological activity of this compound is primarily associated with its role as an inhibitor of specific enzymes involved in cancer cell proliferation. The compound is believed to interfere with histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often overexpressed in cancerous tissues.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For example, it exhibited significant antiproliferative effects with an IC50 value comparable to established chemotherapeutic agents.
The compound has been shown to induce apoptosis in cancer cells, promoting cell cycle arrest at the G2/M phase, which is critical for halting tumor growth.
In Vivo Studies
In vivo studies using xenograft models have further validated the compound's antitumor efficacy. The results indicated a tumor growth inhibition (TGI) percentage that suggests substantial potential for clinical application.
| Study Type | TGI (%) | Comparison |
|---|---|---|
| Xenograft Model | 48.89 | Compared to SAHA (48.13%) |
These findings highlight the compound's potential as a lead candidate for developing new cancer therapies.
Case Studies
-
HepG2 Cell Line Study
- The compound was tested against HepG2 cells, showing a strong inhibitory effect with an IC50 value of 1.30 µM. This study demonstrated its potential as an HDAC inhibitor, significantly more effective than SAHA (suberoylanilide hydroxamic acid), a known HDAC inhibitor.
-
Combination Therapy
- In combination with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced their anticancer activities, indicating its potential for use in combination therapy protocols.
Q & A
Q. Basic
- 1H/13C NMR: Assigns protons and carbons in the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons) and benzamide moiety (δ 7.2–7.8 ppm for fluorine-substituted benzene) .
- IR Spectroscopy: Confirms amide C=O stretch (~1650–1680 cm⁻¹) and pyrimidine C-N vibrations (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 408.2658) and fragmentation patterns .
How can computational chemistry tools predict the interaction of this compound with biological targets?
Q. Advanced
- Molecular Docking: Software like AutoDock Vina models binding affinities to kinases or receptors by analyzing hydrogen bonds between the pyrimidine N-atoms and target residues .
- MD Simulations: Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .
What strategies resolve contradictions in biological activity data across different studies?
Q. Advanced
- Assay Standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
- Purity Validation: Ensure >95% purity via HPLC (C18 columns, acetonitrile/water gradients) to exclude impurities skewing results .
- Dose-Response Curves: Compare IC50 values under matched conditions (e.g., 72-hour incubation vs. 48-hour) .
How does the compound's stability under various conditions affect experimental outcomes?
Q. Advanced
- pH Sensitivity: Degrades in acidic conditions (pH < 4) via hydrolysis of the isopropoxy group; stability is maintained in neutral buffers (pH 7.4) .
- Light Exposure: Fluorobenzamide moieties are prone to photodegradation; store in amber vials at -20°C .
- Solvent Effects: DMSO solutions (10 mM) remain stable for >6 months, while aqueous suspensions precipitate within weeks .
What methods are used to establish structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog Synthesis: Modify substituents (e.g., replace isopropoxy with ethoxy) to assess impact on activity .
- Biological Testing: Compare inhibitory potency against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- QSAR Models: Correlate logP values (e.g., 2.8 vs. 3.5) with cellular permeability using Caco-2 monolayer assays .
What purification methods are recommended to achieve high purity?
Q. Basic
- Flash Chromatography: Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate pyrimidine and benzamide byproducts .
- Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation (yield: 70–85%) .
How do structural modifications (e.g., substituent variations) influence the compound's pharmacokinetic properties?
Q. Advanced
- Trifluoromethyl Substitution: Increases metabolic stability (t1/2 from 2.1 to 4.3 hours in rat liver microsomes) by resisting cytochrome P450 oxidation .
- Pyrimidine Ring Methylation: Enhances solubility (logS from -3.2 to -2.5) via reduced crystallinity .
- Isopropoxy vs. Ethoxy: Ethoxy analogs show 2-fold higher plasma protein binding (95% vs. 90%), reducing free drug availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
